molecular formula C10H12F3NO B13590914 2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol

2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol

Cat. No.: B13590914
M. Wt: 219.20 g/mol
InChI Key: DRAJERQZXHKPJI-UHFFFAOYSA-N
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Description

2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol is an organic compound with the molecular formula C10H12F3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol typically involves organic synthesis methods. One common route includes the chlorination of trifluoromethylbenzyl alcohol to produce 2-chloro-2-(2-(trifluoromethyl)phenyl)propan-1-ol. This intermediate is then reacted with an appropriate amine to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It serves as a key intermediate in the synthesis of pharmaceutical compounds, such as aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist.

    Industry: The compound is used in the synthesis of advanced organic compounds and additives.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol involves its interaction with molecular targets and pathways. For instance, as an intermediate in the synthesis of aprepitant, it plays a role in modulating the activity of the NK-1 receptor, which is involved in the transmission of pain and other sensory signals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol: This compound has similar structural features but with additional trifluoromethyl groups, making it more hydrophobic.

    2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol: This compound has the trifluoromethyl group in a different position on the phenyl ring, which can affect its reactivity and interactions.

Uniqueness

2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of pharmaceuticals and other advanced organic compounds.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

2-amino-2-[2-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H12F3NO/c1-9(14,6-15)7-4-2-3-5-8(7)10(11,12)13/h2-5,15H,6,14H2,1H3

InChI Key

DRAJERQZXHKPJI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=CC=C1C(F)(F)F)N

Origin of Product

United States

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